1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound featuring a 2-ethoxy-5-methylbenzenesulfonyl group at the 4-position of the piperazine ring and an acetyl group at the 1-position. Its design leverages the piperazine scaffold’s versatility in drug discovery, where substitutions on the sulfonyl and acetyl groups can fine-tune activity and pharmacokinetics .
Properties
IUPAC Name |
1-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-14-6-5-12(2)11-15(14)22(19,20)17-9-7-16(8-10-17)13(3)18/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCINUAQMMZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethoxy-5-methylbenzoic Acid
The precursor for the sulfonyl chloride is derived from 2-ethoxy-5-methylbenzoic acid. A reported method involves:
-
Ethylation of 5-methylsalicylic acid using ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 2-ethoxy-5-methylbenzoic acid.
-
Conversion to methyl ester via treatment with thionyl chloride (SOCl₂) and methanol, producing 2-ethoxy-5-methylbenzoic acid methyl ester in near-quantitative yield.
Sulfonation and Chlorination
The methyl ester undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by reaction with thionyl chloride (SOCl₂) to form the sulfonyl chloride. Key parameters include:
-
Temperature control to prevent over-sulfonation.
-
Solvent selection (e.g., dichloromethane) to stabilize the reactive intermediate.
Typical Yield : 80–85% after purification by recrystallization.
Sulfonylation of Piperazine
Reaction Conditions
Piperazine reacts with 2-ethoxy-5-methylbenzenesulfonyl chloride in aqueous dioxane at 0–10°C. The homogeneous solution ensures controlled monosubstitution:
Isolation of Monosubstituted Piperazine
The crude product contains unreacted piperazine, monosubstituted, and disubstituted derivatives. Separation leverages differences in solubility:
-
Precipitation of piperazine dihydrochloride by adding concentrated HCl.
-
Extraction with ether to isolate the disubstituted byproduct.
-
Recrystallization of the monosubstituted piperazine sulfonamide from ethanol/water.
Yield : 60–70% after purification.
N-Acetylation of 4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazine
Acetylating Agents
The secondary amine of the monosubstituted piperazine is acetylated using:
Optimization Insights
-
Solvent choice : Toluene minimizes side reactions (e.g., over-acetylation).
-
Reaction time : 6–8 hours at 50–60°C ensures complete conversion.
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Disubstitution Byproducts
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperazine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related piperazine derivatives, focusing on substitutions, synthetic routes, and inferred properties.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Receptor Binding : Analogues like QD10 () show dual histamine H3 receptor antagonism and antioxidant activity. The target compound’s benzenesulfonyl group may similarly interact with aromatic residues in receptor pockets.
- Metabolic Stability : Methylsulfonyl derivatives () may undergo faster oxidative metabolism, whereas the ethoxy group in the target compound could slow degradation via cytochrome P450 enzymes.
Physical and Chemical Properties
- Melting Points : Compounds with bulky substituents (e.g., QD10: 148–151°C) exhibit higher melting points than simpler derivatives (e.g., methylsulfonyl analogue in ) .
- Solubility : The ethoxy group in the target compound may reduce aqueous solubility compared to hydroxylated analogues but improve organic solvent compatibility.
Biological Activity
The compound 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of 350.42 g/mol. The compound features a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility in binding to various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄S |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that piperazine derivatives often exhibit:
- Antidepressant effects : By modulating neurotransmitter levels in the brain.
- Antimicrobial properties : Inhibiting bacterial growth through interference with cell wall synthesis.
- Neuroprotective effects : Protecting neuronal cells from oxidative stress and apoptosis.
Pharmacological Studies
Several studies have investigated the pharmacological properties of compounds related to This compound :
- Neurotoxicity Assessment : A study demonstrated that related piperazine compounds significantly reduced glutamine-induced neurotoxicity in PC12 cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : In vitro assays indicated that this class of compounds exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.
- Cytotoxicity Studies : The compound has shown selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis through activation of caspase pathways.
Case Study 1: Neuroprotective Effects
In a controlled laboratory setting, researchers treated PC12 cells with varying concentrations of the compound. Results showed a dose-dependent reduction in cell death under oxidative stress conditions, supporting its neuroprotective claims.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, revealing effective antibacterial activity comparable to standard antibiotics.
Q & A
(Basic) What are the key considerations for optimizing the synthesis of 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?
Methodological Answer:
Synthesis optimization requires stringent control of reaction conditions, including:
- Temperature and Solvent Selection : Use anhydrous solvents (e.g., DCM or toluene) under inert atmospheres to prevent hydrolysis or oxidation of intermediates .
- Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for sulfonylation and acylation steps to enhance reaction efficiency .
- Monitoring : Track reaction progress via HPLC to quantify intermediate purity and NMR (¹H/¹³C) to confirm structural fidelity at each stage .
- Yield Improvement : Implement column chromatography or recrystallization for purification, targeting >95% purity .
(Basic) Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy, sulfonyl, piperazine) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
- X-ray Crystallography : Resolves 3D conformation, particularly piperazine ring puckering and sulfonyl group orientation .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities from side reactions .
(Advanced) How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
Contradictions often arise from:
- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to detect dynamic processes .
- Impurity Interference : Combine 2D NMR (COSY, HSQC) to isolate signals and compare with computational predictions (DFT or molecular mechanics) .
- Crystallographic Validation : Cross-reference spectral anomalies with X-ray data to confirm bond angles/geometry .
- Isotopic Labeling : Trace unexpected MS fragments using deuterated analogs .
(Advanced) What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs) based on piperazine and sulfonyl pharmacophores .
- MD Simulations : Conduct 100-ns simulations in explicit solvent to assess conformational stability and ligand-receptor binding kinetics .
- QSAR Modeling : Train models on analogs (e.g., fluorobenzyl-piperazine derivatives) to predict bioactivity metrics (IC50, LogP) .
(Basic) How should researchers design in vitro assays to evaluate this compound’s biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or neurotransmitter receptors due to structural similarity to known piperazine-based inhibitors .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate, using ATPase or fluorescence polarization assays .
- Cytotoxicity Screening : Pair primary assays with MTT or LDH tests on HEK-293 or HepG2 cells to rule off-target effects .
(Advanced) What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with 1:1 DCM:hexane or slow evaporation from ethanol .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice packing via hydrogen bonds .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to minimize radiation damage during data collection .
(Advanced) How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust partial charges in molecular dynamics (MD) simulations to better reflect sulfonyl group polarization .
- Metabolite Profiling : Use LC-MS to identify in situ degradation products that may alter activity .
- Allosteric Site Exploration : Perform blind docking to identify secondary binding pockets not predicted by rigid-receptor models .
(Basic) What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in DMSO immediately before use .
- Stability Monitoring : Conduct monthly HPLC checks to detect decomposition (>5% impurity triggers re-purification) .
(Advanced) How can researchers use isotopic labeling to study metabolic pathways of this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize analogs with deuterium at the ethoxy or methyl groups; track metabolites via LC-MS/MS .
- ¹⁴C Radiolabeling : Introduce ¹⁴C at the piperazine ring to quantify tissue distribution in rodent models .
- Stable Isotope Tracing : Use ¹³C-NMR to map metabolic fates in hepatocyte incubations .
(Advanced) What comparative analyses are critical for benchmarking this compound against structural analogs?
Methodological Answer:
- Pharmacophore Overlay : Align with analogs (e.g., fluorobenzyl-piperazines) using Schrödinger’s Phase to identify conserved bioactive motifs .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for sulfonyl/ethoxy substitutions to quantify their impact on binding affinity .
- ADMET Profiling : Compare solubility, plasma protein binding, and CYP inhibition with reference compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
